tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate
Description
tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate is a carbamate-protected amine featuring a cyclohexyl backbone substituted with a 2-amino-3,5-difluorophenyl group. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C17H24F2N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-12-6-4-5-10(7-12)13-8-11(18)9-14(19)15(13)20/h8-10,12H,4-7,20H2,1-3H3,(H,21,22) |
InChI Key |
CPUSBZGKDHDOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C(=CC(=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with the desired substituents, including the amino and difluorophenyl groups.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and the cyclohexyl intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reduced state.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced difluorophenyl derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group may play a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Carbamate Analogs
PB00220 (CAS: 134575-17-0)
- Structure : rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl Boc-protected amine.
- Key Features : Rigid bicyclic scaffold with a Boc-protected secondary amine.
- Applications : Used as a conformationally restricted intermediate in drug discovery, particularly for targeting central nervous system (CNS) receptors due to its compact, lipophilic framework .
PB05707 (CAS: 66207-08-7)
- Structure : Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.
- Key Features : Incorporates a benzyloxycarbonyl (Cbz) group and a 7-oxabicycloheptane system.
- Applications : The Cbz group facilitates orthogonal protection strategies, while the oxygen atom in the bicyclic system may enhance solubility compared to PB00220 .
Comparison with Target Compound: Unlike the target compound’s flexible cyclohexyl-aryl system, these bicyclic analogs exhibit restricted rotation, which may limit their utility in applications requiring conformational adaptability.
Boron-Containing Cyclohexenyl Carbamates
CAS 1251732-64-5
- Structure : tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate.
- Key Features : Cyclohexenyl ring with a boronic ester (dioxaborolane) substituent.
- Applications : Acts as a Suzuki-Miyaura cross-coupling partner for synthesizing biaryl or heteroaryl derivatives .
CAS 885693-20-9
- Structure : tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate.
- Key Features : Similar to the above but with a regioisomeric boronic ester placement.
- Applications : Positional isomerism influences reactivity in cross-coupling reactions, with the 4-substituted derivative showing marginally lower similarity (0.86 vs. 0.87) to the target compound .
Comparison with Target Compound: The boron-containing analogs are specialized intermediates for C–C bond-forming reactions, whereas the target compound’s 2-amino-3,5-difluorophenyl group is tailored for electrophilic aromatic substitution or hydrogen-bonding interactions. The saturated cyclohexyl ring in the target compound also confers greater steric bulk and reduced reactivity compared to the unsaturated cyclohexenyl systems.
Data Table: Structural and Functional Comparison
| Compound Name / CAS | Key Substituents | Backbone | Applications |
|---|---|---|---|
| Target Compound | 2-Amino-3,5-difluorophenyl, Boc | Cyclohexyl | Medicinal chemistry building block |
| PB00220 / 134575-17-0 | Boc-protected amine | 3-Azabicyclo[3.1.0] | CNS-targeted drug discovery |
| PB05707 / 66207-08-7 | Cbz, 7-oxabicycloheptane | Bicyclo[4.1.0] | Orthogonal protection strategies |
| CAS 1251732-64-5 | Boronic ester, cyclohexenyl | Cyclohexenyl | Suzuki-Miyaura cross-coupling |
| CAS 885693-20-9 | Boronic ester (regioisomer) | Cyclohexenyl | Regioselective cross-coupling |
Research Findings and Implications
- Reactivity : The target compound’s fluorine atoms enhance its electrophilicity, enabling participation in nucleophilic aromatic substitution (SNAr) reactions, unlike the boron-containing analogs, which are tailored for cross-coupling .
- Biological Relevance : The difluorophenyl group may improve binding affinity to hydrophobic enzyme pockets, a feature absent in the bicyclic analogs .
- Synthetic Utility : While PB00220 and PB05707 are constrained by their rigid scaffolds, the target compound’s flexibility allows for diverse functionalization pathways.
Biological Activity
tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular formula of this compound is C17H24F2N2O2, with a molecular weight of approximately 326.4 g/mol. The compound features a tert-butyl group , a carbamate moiety , and a cyclohexyl group substituted with a 3-(2-amino-3,5-difluorophenyl) unit. The presence of fluorine atoms in the aromatic ring is significant as it may enhance the compound's lipophilicity and biological activity .
Synthesis
The synthesis typically involves several steps, including the condensation of appropriate amines and carboxylic acids under controlled conditions to yield the desired carbamate structure. Detailed synthetic pathways are often documented in chemical literature but are not extensively covered in the available sources.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory, neuroprotective, and potentially anticancer properties.
- Anti-inflammatory Activity : Compounds related to carbamates have shown promising anti-inflammatory effects in vivo. For instance, derivatives have been tested against carrageenan-induced rat paw edema, demonstrating significant inhibition of inflammation .
- Neuroprotective Effects : Research indicates that structurally similar compounds can protect against oxidative stress-induced neuronal damage. For example, studies on related compounds have shown they can reduce apoptosis in neuroblastoma cells subjected to oxygen-glucose deprivation .
- Anticancer Potential : The fluorinated aromatic structure may contribute to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines.
Case Studies
Several studies highlight the biological implications of similar compounds:
- Study on Neuroprotection : A study evaluating a related compound demonstrated its ability to mitigate oxidative stress in mouse primary cortical neurons, suggesting potential applications in treating ischemic stroke .
- Anti-inflammatory Evaluation : In a comparative study with indomethacin, certain carbamate derivatives exhibited significant anti-inflammatory activity within 9 to 12 hours post-administration .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
